
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the cyclopropyl, thiophene, and cyclopentyl groups could potentially add some flexibility .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the 1,2,4-oxadiazole ring is known to participate in various reactions including nucleophilic substitution and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-oxadiazole and piperidine rings could potentially increase the compound’s stability and rigidity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Research on related compounds often involves detailed synthesis methods, aiming to explore the chemical space for potential bioactive molecules. For example, studies have described the synthesis of heterocyclic compounds and analyzed their structure through various spectroscopic methods (e.g., IR, NMR, LC-MS) and X-ray diffraction studies to confirm their molecular conformation and stability through intermolecular interactions (Prasad et al., 2018).
Antimicrobial and Antitubercular Activity
- Antibacterial and Antifungal Applications : Certain cyclopropyl methanones have been evaluated for their in vitro antimicrobial activities, showing promise against various bacterial and fungal strains. This research avenue is crucial for developing new antimicrobial agents in response to rising antibiotic resistance (Mallesha & Mohana, 2014).
Antitumor and Anticancer Activity
- Antitumor Potential : Exploration of thienopyridine and benzofuran derivatives, including those incorporating thiophenyl groups, has identified compounds with cytotoxic activity selective against tumorigenic cell lines. These findings highlight the potential of structurally complex molecules for cancer treatment, underscoring the importance of structure-activity relationship (SAR) studies (Hayakawa et al., 2004).
Enzyme Inhibition and Molecular Docking
- Enzyme Inhibitory Activities : Compounds related to the query structure have been designed and evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Such studies are foundational for developing drugs targeting neurodegenerative diseases and conditions requiring modulation of enzyme activity (Cetin et al., 2021).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been found to interact with various targets, including human carbonic anhydrase isoforms , peroxisome proliferator-activated receptor αr/δ (PPARα/δ) , and Sirtuin 2 .
Mode of Action
Similar compounds have been shown to inhibit or activate their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cancer therapy , age-related diseases , antimicrobials , and more .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have favorable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have various therapeutic effects, including the treatment of duchenne muscular dystrophy , hypertension , Parkinson’s disease , and more .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(21(9-1-2-10-21)17-6-4-12-27-17)24-11-3-5-15(14-24)13-18-22-19(23-26-18)16-7-8-16/h4,6,12,15-16H,1-3,5,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIUEZCLFYZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
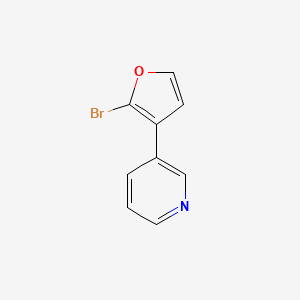
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)
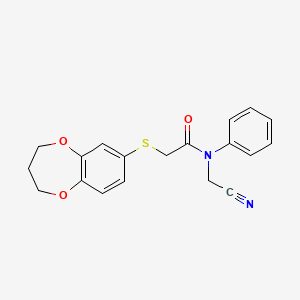

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)
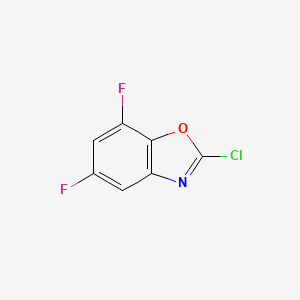
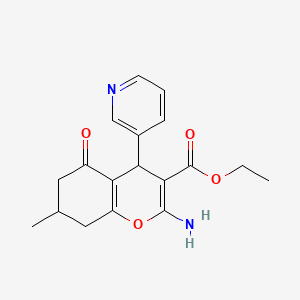
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
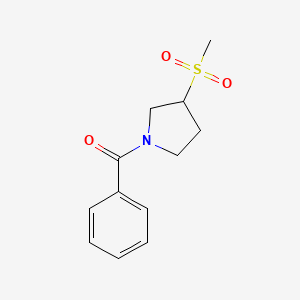
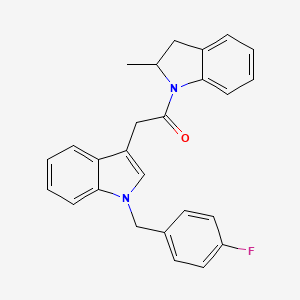
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
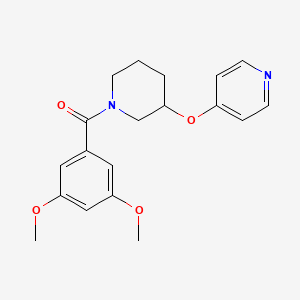

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)
